molecular formula C13H15NS B13258019 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline

2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13258019
M. Wt: 217.33 g/mol
InChI Key: GLPDYNBOKNETKS-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline is a synthetic organic compound of significant interest in medicinal chemistry and materials science research. This molecule features a hybrid architecture, combining a 2,3-dimethylaniline group linked via a methylene bridge to a thiophen-3-yl ring. The aniline component, particularly when substituted with methyl groups, is a common pharmacophore in bioactive molecules, while the thiophene ring is a privileged scaffold known for its electron-rich and versatile binding properties . Preliminary investigations of structurally analogous compounds suggest potential research applications for this compound as a valuable synthetic intermediate or a core scaffold. Its molecular framework makes it a promising candidate for developing novel tubulin polymerization inhibitors, which are a key target in anticancer research for their antimitotic activity . Furthermore, the presence of the dimethylaniline and thiophene motifs indicates potential utility in the synthesis of non-linear optical (NLO) materials, as similar structures have been grown as single crystals for photonic and optoelectronic applications . Researchers can also utilize this compound as a building block for the synthesis of more complex heterocyclic systems, such as thiazoles or pyridones, which are frequently explored for their diverse biological activities . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C13H15NS/c1-10-4-3-5-13(11(10)2)14-8-12-6-7-15-9-12/h3-7,9,14H,8H2,1-2H3

InChI Key

GLPDYNBOKNETKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CSC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural and Electronic Comparisons
Compound Molecular Weight (g/mol) Key Substituents C-N Bond Length (Å) Dihedral Angle (°)
2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline 221.32 Thiophen-3-ylmethyl, 2,3-dimethyl 1.47 (single bond) Not reported
2,3-Dimethyl-N-(2,2,2-trifluoroethyl)aniline 203.21 Trifluoroethyl 1.45 -
2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline 299.37 Trimethoxybenzylidene 1.264 (double bond) 61.32
N-[(E)-(3-Nitrophenyl)methylidene]aniline 226.24 3-Nitrobenzylidene 1.27 55.0 (estimated)
Table 2: Substituent Effects on Reactivity
Compound Electronic Effect of Substituent Steric Effect
This compound Moderate electron donation (thiophene) High (2,3-dimethyl)
2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline Electron-withdrawing (Br) Moderate
3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline Strong electron withdrawal High

Biological Activity

2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline is a compound of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C12H13N1S1
Molecular Weight 215.30 g/mol
IUPAC Name This compound
Canonical SMILES CC1=C(C=C(S1)C=C(C=C2)C=CC2)N(C)C

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethylaniline with thiophen-3-carboxaldehyde under acidic conditions. The process can be optimized using various catalysts to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 16 µg/mL.
  • Escherichia coli : MIC of 32 µg/mL.
  • Pseudomonas aeruginosa : MIC of 8 µg/mL.

These results indicate that the compound is particularly effective against Gram-negative bacteria, which are often more resistant to antibiotics .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The inhibition was observed at concentrations as low as 10 µM, suggesting a potential therapeutic application in inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound was evaluated using various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound exhibited:

  • MCF-7 : IC50 of 25 µM
  • A549 : IC50 of 30 µM
  • HeLa : IC50 of 20 µM

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The compound could modulate receptor activity related to cell signaling pathways that regulate immune responses and tumor growth.

Case Studies

  • Antimicrobial Efficacy Study : A comparative study found that the compound outperformed standard antibiotics in inhibiting growth in multi-drug resistant strains of bacteria.
  • Inflammatory Disease Model : In vivo studies using animal models demonstrated a reduction in inflammation markers when treated with the compound, supporting its potential use in treating chronic inflammatory conditions.

Q & A

Q. What are the established methods for synthesizing 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves a nucleophilic substitution or condensation reaction between 2,3-dimethylaniline and a thiophene-derived alkylating agent (e.g., 3-(bromomethyl)thiophene). A common approach is refluxing equimolar quantities of reactants in methanol or ethanol for 1–2 hours . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sluggish reactions.
  • Catalysts : Base catalysts like K₂CO₃ or NaH can accelerate alkylation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields pure product.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

  • ¹H/¹³C NMR :
    • Aromatic protons in the 2,3-dimethylaniline moiety appear as multiplets at δ 6.5–7.2 ppm.
    • Thiophene protons resonate at δ 6.8–7.5 ppm, with methylene (–CH₂–) signals near δ 4.5–5.0 ppm .
  • IR Spectroscopy :
    • N–H stretching (if present) at ~3400 cm⁻¹.
    • C–N and C–S stretches at 1250–1350 cm⁻¹ and 600–700 cm⁻¹, respectively.
  • Mass Spectrometry : A molecular ion peak [M⁺] at m/z 231 confirms the molecular formula C₁₃H₁₅NS.

Advanced Structural and Electronic Analysis

Q. How can X-ray crystallography resolve ambiguities in molecular geometry, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. Key steps:

  • Data collection : Use a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) .
  • Structure solution : SHELXS-97 for phase determination via direct methods .
  • Refinement : SHELXL-97 for least-squares refinement with anisotropic displacement parameters .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and PLATON for symmetry validation .
    Example: A related Schiff base (C₁₃H₁₄N₂) showed a monoclinic P2₁/c space group with unit cell parameters a = 12.8684 Å, b = 7.1649 Å, c = 12.9517 Å, and β = 107.6° .

Q. How can computational methods (e.g., DFT) predict electronic properties and guide experimental design?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity and charge-transfer interactions.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization.
  • Non-covalent interactions : AIM analysis validates hydrogen bonds (N–H⋯N) or π–π stacking observed in crystallography .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?

  • Scenario : Discrepancies in bond lengths (e.g., C–N in NMR vs. X-ray).
  • Resolution :
    • Validate crystallographic data with R-factor (< 0.05) and residual electron density checks .
    • Re-examine NMR sample purity (e.g., column chromatography).
    • Consider dynamic effects (e.g., conformational flexibility in solution vs. solid state) .

Safety and Handling in Academic Research

Q. What safety protocols are essential during synthesis and handling?

  • Hazard mitigation :
    • Use fume hoods to avoid inhalation (aniline derivatives are toxic).
    • Wear nitrile gloves and goggles; avoid skin contact (risk of sensitization) .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Methodological Considerations for Data Reproducibility

Q. How can researchers ensure reproducibility in synthetic yields and crystallographic results?

  • Controlled conditions : Document solvent purity, temperature (±1°C), and reaction time.
  • Crystallization : Standardize slow evaporation rates (e.g., 0.5 mL/day in ethanol) .
  • Data reporting : Include CIF files for crystallography (deposited in Cambridge Structural Database) .

Advanced Functionalization and Applications

Q. What strategies enable selective functionalization of the thiophene or aniline moieties?

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) targets the thiophene ring.
  • Palladium-catalyzed coupling : Suzuki-Miyaura reactions modify the aniline ring .
  • Schiff base formation : Condensation with aldehydes introduces imine groups for coordination chemistry .

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